Zalcitabine

Übersicht

Beschreibung

Zalcitabin, auch bekannt als 2’,3’-Dideoxycytidin, ist ein Nukleosidanalogon-Reverse-Transkriptase-Inhibitor (NRTI), der zur Behandlung von HIV/AIDS eingesetzt wurde. Es wurde unter dem Handelsnamen Hivid verkauft. Zalcitabin war das dritte antiretrovirale Medikament, das von der Food and Drug Administration (FDA) zur Behandlung von HIV/AIDS zugelassen wurde . Aufgrund seiner weniger starken Wirkung im Vergleich zu anderen NRTIs und seiner Assoziation mit schwerwiegenden Nebenwirkungen wird es heute nur noch selten eingesetzt und wurde in vielen Ländern vom Markt genommen .

Vorbereitungsmethoden

Zalcitabin wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet die Umwandlung von Cytidin in 2’,3’-Dideoxycytidin, indem die Hydroxylgruppen an den Positionen 2’ und 3’ durch Wasserstoffatome ersetzt werden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Schutzgruppen, um unerwünschte Reaktionen an anderen Positionen des Moleküls zu verhindern. Industrielle Produktionsmethoden für Zalcitabin beinhalten die großtechnische chemische Synthese unter Verwendung ähnlicher Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind .

Analyse Chemischer Reaktionen

Zalcitabin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Zalcitabin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Zalcitabin in seine reduzierten Formen umwandeln.

Substitution: Zalcitabin kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Zalcitabin wurde umfassend auf seine antiviralen Eigenschaften untersucht, insbesondere gegen HIV. Es wurde in Kombination mit anderen antiretroviralen Medikamenten eingesetzt, um seine Wirksamkeit zu verbessern . Die Forschung hat auch seinen Einsatz in der Molekularbiologie als Werkzeug zur Untersuchung von DNA-Synthese- und Reparaturmechanismen untersucht .

Wirkmechanismus

Zalcitabin übt seine Wirkung aus, indem es die Aktivität der HIV-Reverse-Transkriptase hemmt, ein Enzym, das für die Replikation des Virus entscheidend ist . Es wird in Zellen zu seiner aktiven Triphosphatform phosphoryliert, die mit dem natürlichen Substrat Desoxycytidintriphosphat (dCTP) um die Einlagerung in virale DNA konkurriert . Nach der Einlagerung beendet Zalcitabin die DNA-Kettenverlängerung aufgrund des Fehlens einer 3’-OH-Gruppe, wodurch die Synthese viraler DNA verhindert wird . Dieser Mechanismus stoppt effektiv die Replikation des Virus .

Wirkmechanismus

Zalcitabine exerts its effects by inhibiting the activity of HIV reverse transcriptase, an enzyme crucial for the replication of the virus . It is phosphorylated within cells to its active triphosphate form, which competes with the natural substrate deoxycytidine triphosphate (dCTP) for incorporation into viral DNA . Once incorporated, this compound terminates the DNA chain elongation due to the absence of a 3’-OH group, thereby preventing the synthesis of viral DNA . This mechanism effectively halts the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

Zalcitabin ähnelt anderen Nukleosidanalogon-Reverse-Transkriptase-Inhibitoren wie Zidovudin (AZT), Didanosin (ddI) und Stavudin (d4T) . Zalcitabin ist einzigartig in seiner spezifischen chemischen Struktur und seinem besonderen Wirkmechanismus . Im Vergleich zu diesen ähnlichen Verbindungen hat Zalcitabin ein schmaleres therapeutisches Fenster und ist mit schwereren Nebenwirkungen verbunden, was seinen Einsatz in der klinischen Praxis eingeschränkt hat .

Biologische Aktivität

Zalcitabine, also known as ddC, is a dideoxynucleoside compound primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), it plays a crucial role in inhibiting viral replication by interfering with the reverse transcription process of HIV.

This compound is metabolized intracellularly to its active form, dideoxycytidine 5'-triphosphate (ddCTP). This active metabolite competes with the natural substrate deoxycytidine 5'-triphosphate (dCTP) for incorporation into viral DNA. The absence of a 3'-hydroxyl group in this compound prevents the formation of 5' to 3' phosphodiester linkages, effectively terminating viral DNA chain elongation and inhibiting HIV replication at low concentrations .

Pharmacokinetics

- Bioavailability : Over 80% following oral administration.

- Volume of Distribution : Ranges from 0.304 to 0.734 L/kg.

- Protein Binding : Less than 4%.

- Metabolism : Minimal hepatic metabolism; primarily phosphorylated intracellularly.

- Elimination : Renal excretion accounts for approximately 60-80% of the drug within 24 hours post-administration.

- Half-life : Approximately 2 hours .

Adverse Effects

The primary toxic side effect associated with this compound is peripheral neuropathy, which can lead to significant discomfort and functional impairment. Other common adverse effects include stomatitis and gastrointestinal issues, such as diarrhea and abdominal pain .

Comparative Efficacy

In a multicenter trial involving 467 HIV-infected patients who had previously received zidovudine, this compound was compared to didanosine. The study found that disease progression or death occurred in 152 patients treated with this compound compared to 157 patients treated with didanosine, indicating that this compound is at least as effective as didanosine in delaying disease progression .

Health Status Implications

A study evaluating the health status and function of patients receiving either zidovudine or this compound indicated that those on this compound reported significantly worse health outcomes. This compound recipients were more likely to experience invasive procedures and had higher rates of hospitalization, along with increased symptoms interfering with daily activities .

Carcinogenicity Studies

Research into the carcinogenic potential of this compound has indicated a link to thymic lymphomas in rodent studies. In one study involving female B6C3F1 mice treated with this compound, incidences of thymic lymphoma were observed at both low and high doses, suggesting potential long-term risks associated with its use .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Bioavailability | >80% |

| Volume of Distribution | 0.304 - 0.734 L/kg |

| Protein Binding | <4% |

| Metabolism | Minimal hepatic; intracellular phosphorylation |

| Elimination | Renal (60-80%) |

| Half-life | ~2 hours |

| Common Adverse Effects | Peripheral neuropathy, stomatitis |

| Efficacy vs Didanosine | Comparable in delaying disease progression |

Eigenschaften

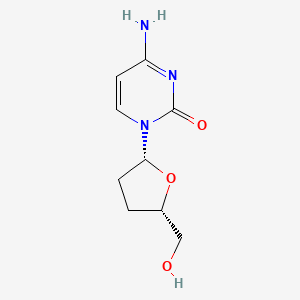

IUPAC Name |

4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREGKURFCTUGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC(=NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928175 | |

| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7481-89-2, 133525-08-3 | |

| Record name | 2',3'-DIDEOXYCYTIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.